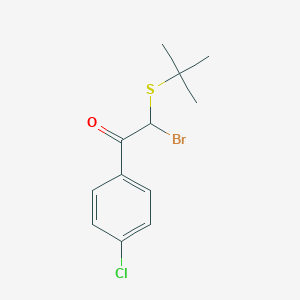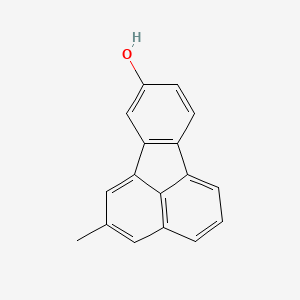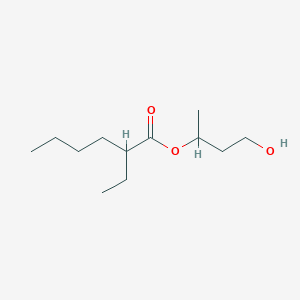
4-hydroxybutan-2-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybutan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C12H24O3. It is known for its unique structure, which includes a hydroxybutyl group and an ethylhexanoate group. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl 2-ethylhexanoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybutan-2-one with 2-ethylhexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes or catalysts can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxybutan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 4-oxobutan-2-yl 2-ethylhexanoate.
Reduction: Formation of 4-hydroxybutan-2-yl 2-ethylhexanol.
Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-hydroxybutan-2-yl 2-ethylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-hydroxybutan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The compound’s hydroxy and ester groups play crucial roles in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxybutan-2-one: Shares the hydroxybutyl group but lacks the ethylhexanoate moiety.
2-ethylhexanoic acid: Contains the ethylhexanoate group but lacks the hydroxybutyl group.
Uniqueness
4-hydroxybutan-2-yl 2-ethylhexanoate is unique due to its combined hydroxybutyl and ethylhexanoate groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
89457-48-7 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
4-hydroxybutan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-4-6-7-11(5-2)12(14)15-10(3)8-9-13/h10-11,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
DIAWMVLXGKUUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


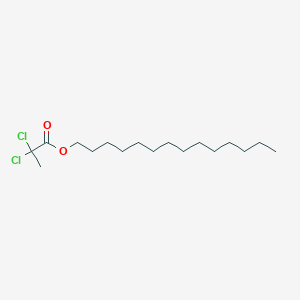
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
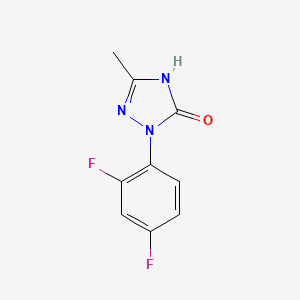
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
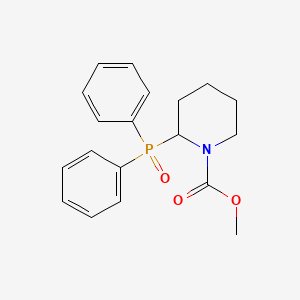
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
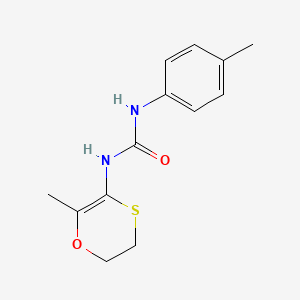
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
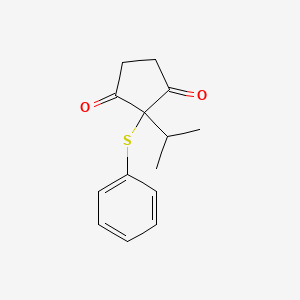
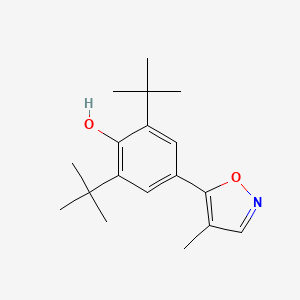
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
